molecular formula C7H8ClN4O3- B11817352 2-(3-Chlorophenyl)guanidine;nitrate

2-(3-Chlorophenyl)guanidine;nitrate

Cat. No.: B11817352
M. Wt: 231.62 g/mol
InChI Key: YVRXQGFTBQXOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)guanidine;nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical reactions and applications. This compound, in particular, has a chlorophenyl group attached to the guanidine moiety, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)guanidine;nitrate typically involves the reaction of 3-chloroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the guanidine group. The resulting product is then treated with nitric acid to form the nitrate salt.

Industrial Production Methods

Industrial production of guanidine compounds often involves the use of dicyandiamide and ammonium nitrate as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)guanidine;nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)guanidine;nitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)guanidine;nitrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The chlorophenyl group can also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Guanidine Nitrate: A related compound with similar basicity and reactivity.

    Nitroguanidine: Another guanidine derivative with different functional groups and properties.

    Phenylguanidine: A compound with a phenyl group instead of a chlorophenyl group.

Uniqueness

2-(3-Chlorophenyl)guanidine;nitrate is unique due to the presence of the chlorophenyl group, which can influence its chemical properties and reactivity compared to other guanidine derivatives. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H8ClN4O3-

Molecular Weight

231.62 g/mol

IUPAC Name

2-(3-chlorophenyl)guanidine;nitrate

InChI

InChI=1S/C7H8ClN3.NO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);/q;-1

InChI Key

YVRXQGFTBQXOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.